molecular formula C14H8FNO3 B8706892 3-(4-Fluoro-benzyl)-furo[3,4-b]pyridine-5,7-dione

3-(4-Fluoro-benzyl)-furo[3,4-b]pyridine-5,7-dione

Cat. No.: B8706892
M. Wt: 257.22 g/mol
InChI Key: SREMTFHIVLHJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-benzyl)-furo[3,4-b]pyridine-5,7-dione is a useful research compound. Its molecular formula is C14H8FNO3 and its molecular weight is 257.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H8FNO3

Molecular Weight

257.22 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]furo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C14H8FNO3/c15-10-3-1-8(2-4-10)5-9-6-11-12(16-7-9)14(18)19-13(11)17/h1-4,6-7H,5H2

InChI Key

SREMTFHIVLHJMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC3=C(C(=O)OC3=O)N=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(4-fluorobenzyl)-2,3-pyridinedicarboxylic acid (25.3 g, 92 mmol) and Ac2O (200 mL) was stirred for 3 h at 120° C. The reaction mixture was concentrated in vacuo, dissolved in toluene (200 mL) and re-concentrated in vacuo again to give 5-(4-fluorobenzyl)-2,3-pyridinedicarboxylic anhydride. This material was dissolved in EtOH (200 mL) and the mixture was heated at reflux for 3 h and then stored at rt overnight. The reaction mixture was concentrated in vacuo, dissolved in toluene and concentrated again to afford the product as the major isomer. This material contained ca. 30% of the corresponding 3-ethyl ester 2-carboxylic acid isomer. Major isomer: 1H NMR (d6-DMSO) δ 13.5 (1H, br), 8.67 (1H, d, J=2 Hz), 8.06 (1H, d, J=2 Hz), 7.31 (2H, dd, J˜9, 6 Hz), 7.11 (2H, t, J˜9 Hz), 4.25 (2H, q, J=7 Hz), 1.24 (3H, t, J=7 Hz); ES+ MS: 304 (M+H+, 80), 326 (M+Na+, 30).
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.